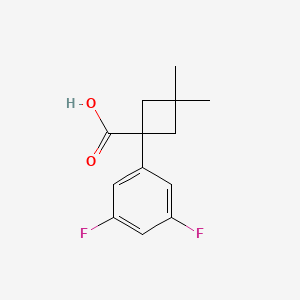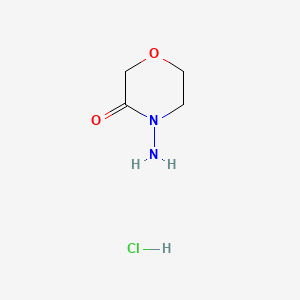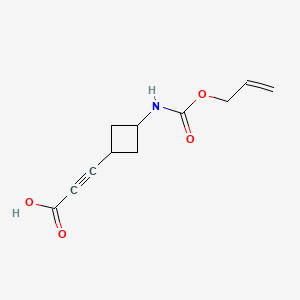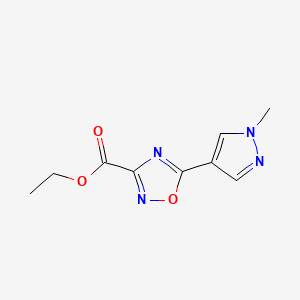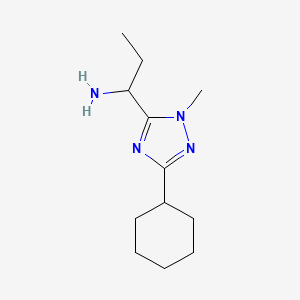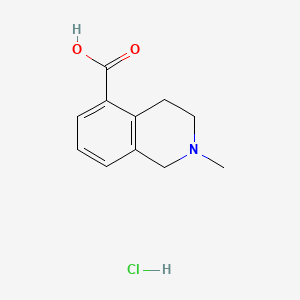
2-Methyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid hydrochloride is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid hydrochloride can be achieved through several methods. One common approach involves the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form the tetrahydroisoquinoline ring . Another method includes the Bischler-Napieralski reaction, which involves the cyclization of a β-phenylethylamine derivative .
Industrial Production Methods
Industrial production of this compound often employs multicomponent reactions (MCRs) due to their efficiency and high yield. These reactions improve atom economy and selectivity, making them suitable for large-scale synthesis .
化学反応の分析
Types of Reactions
2-Methyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the tetrahydroisoquinoline ring into an isoquinoline ring.
Reduction: Reduction reactions can modify the functional groups attached to the tetrahydroisoquinoline ring.
Substitution: Substitution reactions can introduce different substituents onto the tetrahydroisoquinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP), reducing agents like sodium borohydride (NaBH₄), and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield isoquinoline derivatives, while substitution reactions can produce a variety of substituted tetrahydroisoquinolines .
科学的研究の応用
2-Methyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid hydrochloride has several scientific research applications:
作用機序
The mechanism of action of 2-Methyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) immune checkpoint pathway, which is crucial in cancer immunotherapy . The compound’s structure allows it to bind to these proteins, blocking their interaction and thereby enhancing the immune response against cancer cells .
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with a similar structure but lacking the methyl and carboxylic acid groups.
Salsolinol: A neurotoxic compound with a similar tetrahydroisoquinoline core.
1-Methyl-1,2,3,4-Tetrahydroisoquinoline: Known for its neuroprotective properties.
Uniqueness
2-Methyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit the PD-1/PD-L1 pathway sets it apart from other similar compounds, making it a valuable candidate for therapeutic development .
特性
分子式 |
C11H14ClNO2 |
|---|---|
分子量 |
227.69 g/mol |
IUPAC名 |
2-methyl-3,4-dihydro-1H-isoquinoline-5-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H13NO2.ClH/c1-12-6-5-9-8(7-12)3-2-4-10(9)11(13)14;/h2-4H,5-7H2,1H3,(H,13,14);1H |
InChIキー |
JSRNBLSZDWEQNF-UHFFFAOYSA-N |
正規SMILES |
CN1CCC2=C(C1)C=CC=C2C(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(1H-indol-3-yl)ethyl]hydroxylamine hydrochloride](/img/structure/B13491422.png)

![5H,6H,8H-imidazo[4,3-c][1,4]oxazine-1-carboxylic acid](/img/structure/B13491424.png)
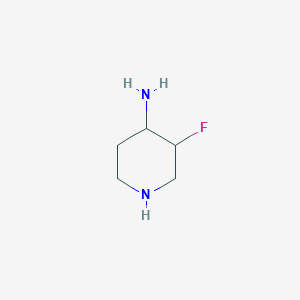
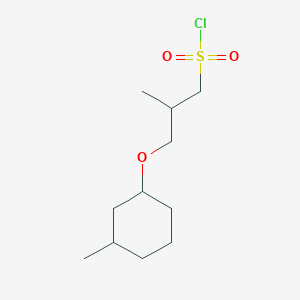
![{2-[(2-Methoxyethyl)(methyl)amino]ethyl}(methyl)amine](/img/structure/B13491431.png)
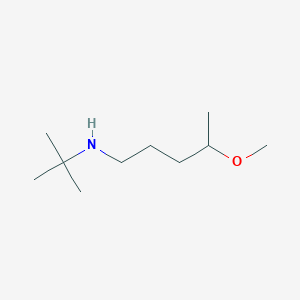
![4-Chloro-2-(chloromethyl)-6-phenylthieno[3,2-d]pyrimidine](/img/structure/B13491441.png)
![2-[5-(2,3-dihydro-1,4-benzodioxin-5-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13491461.png)
